molecular formula C13H12O3 B12097081 1-Ethoxynaphthalene-2-carboxylic acid CAS No. 54245-30-6

1-Ethoxynaphthalene-2-carboxylic acid

Cat. No.: B12097081
CAS No.: 54245-30-6
M. Wt: 216.23 g/mol
InChI Key: MTIJZLJZAOIUFN-UHFFFAOYSA-N
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Description

1-Ethoxynaphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthalene carboxylic acids It is characterized by the presence of an ethoxy group attached to the first carbon of the naphthalene ring and a carboxylic acid group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxynaphthalene-2-carboxylic acid can be synthesized through several methods:

    Esterification: One common method involves the esterification of 1-hydroxynaphthalene-2-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions.

    Grignard Reaction: Another method involves the reaction of 1-bromo-2-naphthoic acid with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield this compound.

Industrial Production Methods:

    Oxidation of Naphthalene Derivatives: Industrially, the compound can be produced by the oxidation of 1-ethoxynaphthalene using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process is followed by acidification to obtain the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxynaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form naphthalene-2,3-dicarboxylic acid.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, 1-ethoxynaphthalene-2-methanol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Naphthalene-2,3-dicarboxylic acid.

    Reduction Products: 1-Ethoxynaphthalene-2-methanol.

    Substitution Products: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethoxynaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various naphthalene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethoxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical pathways.

    Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation, depending on its specific chemical structure and functional groups.

Comparison with Similar Compounds

1-Ethoxynaphthalene-2-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1-Methoxynaphthalene-2-carboxylic acid, 1-Hydroxynaphthalene-2-carboxylic acid, 1-Aminonaphthalene-2-carboxylic acid.

    Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its methoxy, hydroxy, and amino analogs.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

54245-30-6

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

1-ethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O3/c1-2-16-12-10-6-4-3-5-9(10)7-8-11(12)13(14)15/h3-8H,2H2,1H3,(H,14,15)

InChI Key

MTIJZLJZAOIUFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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